molecular formula C14H12ClNO2 B1197111 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide CAS No. 39985-63-2

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide

Cat. No.: B1197111
CAS No.: 39985-63-2
M. Wt: 261.70 g/mol
InChI Key: MJQBFSWPMMHVSM-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.7 g/mol . It is known for its unique structure, which includes a phthalimide core substituted with a 4-chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide typically involves the reaction of phthalic anhydride with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The mixture is heated to promote the formation of the imide bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

39985-63-2

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2

InChI Key

MJQBFSWPMMHVSM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl

88402-43-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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